4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
Description
4-Chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a 4-chlorobenzamide moiety at position 3. The structural uniqueness of this molecule lies in its dual halogenation (fluorine and chlorine) and the pyrimidine ring, which differentiates it from related imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H12ClFN4O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12ClFN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26) |
InChI Key |
YAFLFVCKIDLTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 4-chlorobenzoyl chloride with 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-amine under basic conditions . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be contextualized against structurally analogous compounds, as outlined below:
Structural Analogues and Key Differences
4-Chloro-N-[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2, CAS 374084-31-8) Structure: Substitution of the 4-fluorophenyl group with a 2-thienyl ring on the imidazo[1,2-a]pyridine core. Activity: A highly selective extracellular δ-GABA-A receptor ligand with demonstrated efficacy in enhancing tonic inhibitory currents . Key Difference: The sulfur-containing thienyl group may engage in distinct hydrophobic or π-orbital interactions compared to the fluorine-substituted phenyl group in the target compound. Pyridine vs.
N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide (CAS 338415-11-5)
- Structure : Features a 4-methylbenzamide group and a 4-chlorophenyl substituent on an imidazo[1,2-a]pyridine scaffold.
- Key Difference : The absence of fluorine and the pyridine (vs. pyrimidine) core likely reduce metabolic stability and δ-GABA-A receptor selectivity compared to the target compound .
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 324543-46-6) Structure: Contains a 4-fluorobenzamide group but lacks chlorine and uses a pyridine core.
Pharmacological and Physicochemical Data
Key Findings from Comparative Studies
- Halogenation Impact: The dual halogenation (Cl, F) in the target compound may optimize lipophilicity and receptor binding compared to mono-halogenated analogues like DS2 or non-halogenated derivatives .
- Substituent Position : Fluorine at the para position of the phenyl ring (target compound) likely improves metabolic stability and CNS penetration compared to ortho/meta substitutions in other fluorinated benzamides .
Biological Activity
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing comparative data on similar compounds.
Chemical Structure
The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chloro and 4-fluorophenyl substituents enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the imidazo[1,2-a]pyrimidine scaffold could lead to enhanced antimicrobial properties.
GABA-A Receptor Modulation
The compound's structural analogs have been investigated as positive allosteric modulators (PAMs) of the GABA-A receptor. Research indicates that specific modifications can improve metabolic stability and reduce hepatotoxicity. For example, certain benzimidazole derivatives exhibited a preference for the α1/γ2 interface of the GABA-A receptor, which is crucial for their modulatory effects .
The biological activity of this compound may involve:
- Allosteric Modulation : Enhancing or inhibiting receptor activity through non-competitive binding.
- Metabolic Stability : Structural modifications can lead to increased resistance to metabolic degradation, thus prolonging the drug's efficacy in vivo .
Case Studies and Research Findings
| Study | Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1 | Pyrrole Benzamide Derivatives | Antibacterial | 3.12 - 12.5 | |
| 2 | Imidazo[1,2-a]pyridine Analogues | GABA-A PAMs | N/A | |
| 3 | Fluorinated Benzamides | Antimicrobial | N/A |
Notable Findings
- Metabolic Pathways : The metabolic pathways for similar compounds often involve hydroxylation at various sites on the aromatic rings. This has implications for designing more stable derivatives that retain biological activity while minimizing degradation .
- Comparative Activity : The antibacterial activity of related compounds has been benchmarked against standard antibiotics like isoniazid and ciprofloxacin, indicating a promising profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
